N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide
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Overview
Description
N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features an imidazo[4,5-b]pyridine core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps . The reaction conditions often involve the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various acids and bases to facilitate different reaction pathways . The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide involves its interaction with molecular targets such as PI3K. This interaction inhibits the kinase activity, disrupting cell signaling pathways that are essential for cancer cell survival and proliferation . The compound binds to the active site of the enzyme, forming key hydrogen bonds that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar heterocyclic core and exhibit comparable biological activities, such as PI3K inhibition.
Pyridine Derivatives: Compounds like N-(pyridin-2-yl)amides also show significant biological activity and are used in medicinal chemistry.
Uniqueness
N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide is unique due to its specific imidazo[4,5-b]pyridine core, which provides a distinct set of chemical properties and biological activities. Its ability to inhibit PI3K with high potency makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(17-7-3-10-1-5-15-6-2-10)11-4-8-16-13-12(11)18-9-19-13/h1-2,4-6,8-9H,3,7H2,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNHPFVXLFYHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=C3C(=NC=C2)N=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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